molecular formula C12H5BrCl4N2O B5473015 N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide

N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide

Cat. No.: B5473015
M. Wt: 414.9 g/mol
InChI Key: XHCXMKNFAXMNJV-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group and a tetrachloropyridine carboxamide moiety. Its molecular formula is C12H4BrCl4N2O, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide typically involves multiple steps. One common method starts with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide . This intermediate undergoes further reactions, including nitration and hydrolysis, to introduce the tetrachloropyridine moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide is unique due to its combination of bromophenyl and tetrachloropyridine groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(2-bromophenyl)-2,4,5,6-tetrachloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl4N2O/c13-5-3-1-2-4-6(5)18-12(20)7-8(14)9(15)11(17)19-10(7)16/h1-4H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXMKNFAXMNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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